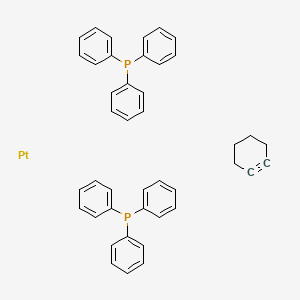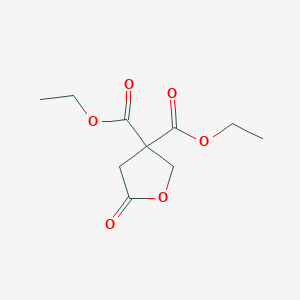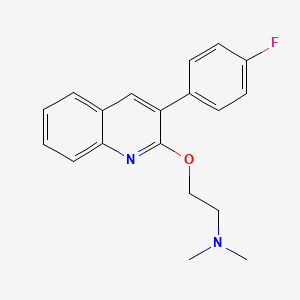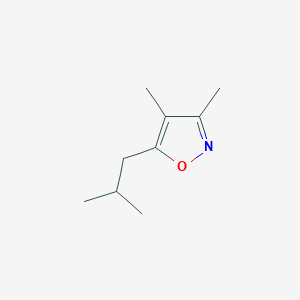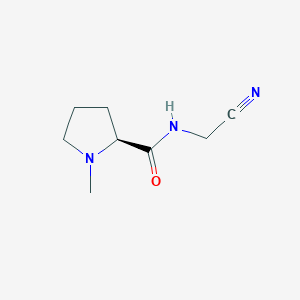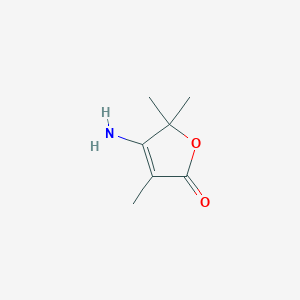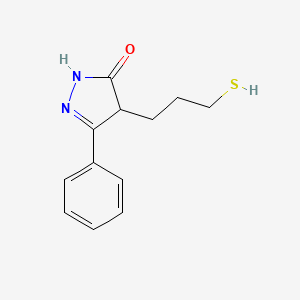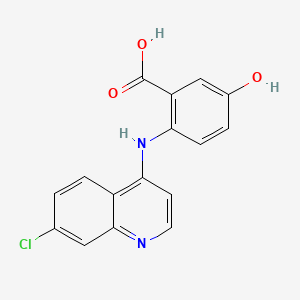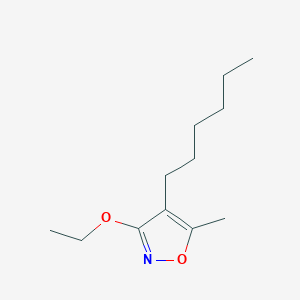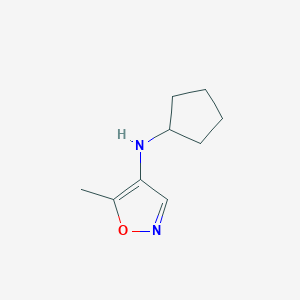![molecular formula C19H21N3O B12887457 5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]- CAS No. 675133-43-4](/img/structure/B12887457.png)
5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a piperidine ring, a furan ring, and an isoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Buchwald-Hartwig arylamination reaction, which is used to form the amine linkage between the piperidine and isoquinoline rings . The reaction conditions often include the use of palladium catalysts and ligands to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine-based compound with potential anticancer activity.
Matrine: A piperidine alkaloid with various pharmacological effects.
Uniqueness
N-(1-(Furan-3-ylmethyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its combination of a furan ring, a piperidine ring, and an isoquinoline moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
675133-43-4 |
|---|---|
Formule moléculaire |
C19H21N3O |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[1-(furan-3-ylmethyl)piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C19H21N3O/c1-3-16-11-20-8-6-18(16)19(5-1)21-17-4-2-9-22(13-17)12-15-7-10-23-14-15/h1,3,5-8,10-11,14,17,21H,2,4,9,12-13H2 |
Clé InChI |
PQYIJTVJVOBMLV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=COC=C2)NC3=CC=CC4=C3C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
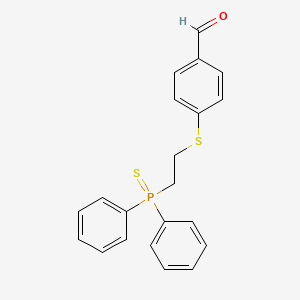

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
